molecular formula C11H5BrN2O B3217633 2-Bromo-4,5-diazafluoren-9-one CAS No. 1182844-62-7

2-Bromo-4,5-diazafluoren-9-one

Cat. No.: B3217633
CAS No.: 1182844-62-7
M. Wt: 261.07 g/mol
InChI Key: ZHRZPXHAQKDYPD-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diazafluoren-9-one is a heterocyclic compound that features a bromine atom and two nitrogen atoms within its structure. This compound is known for its unique electronic properties and has been studied for various applications in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-diazafluoren-9-one can be achieved through a one-pot tandem procedure starting from phenanthroline. This method involves three consecutive reactions: oxidation, bromination, and rearrangement. The process typically uses potassium bromide as the bromination reagent and can yield up to 50% of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above provides a scalable approach that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-diazafluoren-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Bromination: The bromine atom in the compound can participate in substitution reactions.

    Rearrangement: The structure of the compound can be rearranged under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and oxidized derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Bromo-4,5-diazafluoren-9-one exerts its effects involves its electronic properties. The bromine and nitrogen atoms within the structure contribute to its ability to participate in various chemical reactions. The compound can stabilize low-valent complexes through charge delocalization into its conjugated π-system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-diazafluoren-9-one is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity compared to its non-brominated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

5-bromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrN2O/c12-6-4-8-10(14-5-6)9-7(11(8)15)2-1-3-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZPXHAQKDYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=N3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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